(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one
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Overview
Description
(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general steps are as follows:
Starting Materials: 3,4-dichlorobenzaldehyde and 2-iodoaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Procedure: The aldehyde and ketone are mixed with the base in the solvent and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its effects on various biological systems to identify potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential use as a drug candidate. Its biological activities may make it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(3,4-dichlorophenyl)-3-(2-bromoanilino)prop-2-en-1-one
- (Z)-1-(3,4-dichlorophenyl)-3-(2-chloroanilino)prop-2-en-1-one
- (Z)-1-(3,4-dichlorophenyl)-3-(2-fluoroanilino)prop-2-en-1-one
Uniqueness
The presence of the iodoanilino group in (Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one distinguishes it from other similar compounds. The iodine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique among its analogs.
Properties
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2INO/c16-11-6-5-10(9-12(11)17)15(20)7-8-19-14-4-2-1-3-13(14)18/h1-9,19H/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTBMSNIFYQRHD-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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